molecular formula C12H9NO5 B2545849 1-(carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid CAS No. 903159-50-2

1-(carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid

Cat. No.: B2545849
CAS No.: 903159-50-2
M. Wt: 247.206
InChI Key: QKVFMEOZPJBKTL-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a carboxymethyl group, a formyl group, and a carboxylic acid group attached to the indole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the indole core, which undergoes formylation to introduce the formyl group at the 3-position. This can be achieved using Vilsmeier-Haack reaction conditions, where the indole reacts with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The carboxymethyl group can be introduced via a carboxymethylation reaction, often using chloroacetic acid in the presence of a base such as sodium hydroxide. Finally, the carboxylic acid group at the 2-position can be introduced through oxidation reactions or by starting with a precursor that already contains this functional group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, where the carboxylate anion can be replaced by other nucleophiles.

    Condensation: The formyl group can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

    Condensation: Amines, hydrazines.

Major Products:

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to a hydroxymethyl group.

    Substitution: Formation of various substituted indole derivatives.

    Condensation: Formation of Schiff bases or hydrazones.

Scientific Research Applications

1-(Carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic pathways.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Industry: Used in the development of dyes, pigments, and other materials due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 1-(carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid depends on its interaction with biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core but different functional groups.

    Indole-3-carboxaldehyde: Similar structure but lacks the carboxymethyl and carboxylic acid groups.

    Indole-2-carboxylic acid: Similar structure but lacks the formyl and carboxymethyl groups.

Uniqueness: 1-(Carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid is unique due to the presence of all three functional groups (carboxymethyl, formyl, and carboxylic acid) on the indole ring. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(carboxymethyl)-3-formylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-6-8-7-3-1-2-4-9(7)13(5-10(15)16)11(8)12(17)18/h1-4,6H,5H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVFMEOZPJBKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC(=O)O)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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